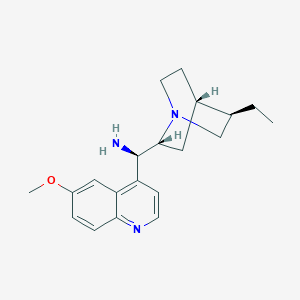

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine

Description

Properties

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVZOZLENNRYCV-AFHBHXEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245665 | |

| Record name | (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522600-31-3 | |

| Record name | (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522600-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9R)-10,11-Dihydro-6′-methoxycinchonan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H27N3O

- Molecular Weight : 325.45 g/mol

- CAS Number : 522600-31-3

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on Src family kinases, which play a critical role in cancer progression. Src kinases are implicated in various cellular processes including proliferation, survival, and migration.

Inhibition of Src Kinases

Research indicates that this compound can inhibit the autophosphorylation of Src at the Y419 residue. This phosphorylation is crucial for the kinase's activity. A decrease of approximately 40% in phosphorylation levels was observed in studies using In-cell western assays, suggesting that this compound effectively reduces Src activity in cancer cells .

Anticancer Effects

- Cell Growth Inhibition : The compound has shown promising results in reducing cell growth in colorectal cancer (CRC) models by specifically inhibiting UNC119-Src interactions .

- Clonogenic Potential : In vitro studies demonstrated a significant reduction in clonogenic potential of CRC cells treated with the compound, indicating its potential as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, the compound's structure suggests potential activities against other diseases due to the presence of the quinoline moiety, which is known for various pharmacological effects including anti-inflammatory and antimicrobial properties.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Src Kinase Inhibition | 40% reduction in Y419 phosphorylation | |

| Cell Growth Inhibition | Significant reduction in CRC cells | |

| Clonogenic Potential | Decreased clonogenicity |

Case Studies

-

Src Kinase Inhibition Study :

- Objective : To evaluate the effect of the compound on Src kinase activity.

- Methodology : Utilized fluorescence polarization and cellular thermal shift assays to assess binding and inhibition.

- Findings : The compound effectively disrupted UNC119-Src interactions leading to reduced kinase activity and cell proliferation in CRC models.

-

In Vivo Efficacy :

- Study Design : Animal models were used to evaluate the anticancer efficacy.

- Results : Tumor growth was significantly inhibited in treated groups compared to controls, supporting the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Key Structural Variations

Structural Insights :

- Vinyl derivatives exhibit higher reactivity in transamination reactions but lower thermal stability .

- Ethynyl derivatives introduce rigidity due to sp-hybridization, altering substrate binding in asymmetric catalysis .

Catalytic Activity

Performance in Asymmetric Reactions

Catalytic Trends :

- The 5-ethyl derivative shows superior enantioselectivity (>90% ee) in phase-transfer reactions due to its balanced hydrophobicity and stereochemical control .

- Vinyl-substituted catalysts achieve higher yields in transamination but require stringent temperature control .

Pharmacological and Physicochemical Properties

Comparative Data

Key Observations :

- The trihydrochloride salt of the 5-ethyl derivative offers enhanced aqueous solubility, critical for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine?

- Methodology : The compound is synthesized via stereoselective modification of quinine derivatives. A key protocol involves starting from quinine, followed by reductive amination or functional group interconversion. For example, details a procedure where quinine is converted to (S)-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine, which can be further alkylated to introduce the ethyl group at the quinuclidine ring . Yields exceeding 85% are achievable with optimized reaction conditions (e.g., argon atmosphere, DCM solvent) .

Q. Which analytical techniques are critical for confirming stereochemistry and purity?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination. This software is robust for resolving complex stereochemical configurations in small molecules .

- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) validate spatial arrangements, particularly the quinuclidine and quinoline ring conformations .

- Chiral HPLC : Essential for separating enantiomers and assessing optical purity .

Q. What physicochemical properties influence solubility and bioavailability?

- Key Properties :

- pKa : The quinuclidine nitrogen’s basicity (pKa ~11) enhances water solubility in protonated forms, critical for in vitro assays .

- LogP : Calculated logP ~2.1 (from molecular formula C₂₀H₂₅N₃O) suggests moderate lipophilicity, requiring formulation optimization for cellular uptake .

- Molecular weight : 326.43 g/mol (hydroquinine analog), within typical drug-like ranges .

Advanced Research Questions

Q. How does stereochemistry impact biological activity, particularly in enzyme interactions?

- Methodology :

- Comparative docking studies : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of (R)- and (S)-isomers with targets like CYP2D6. demonstrates that (R)-isomers exhibit stronger hydrogen bonding with Asp301 and Glu216 residues in CYP2D6, explaining enantioselective metabolism .

- Mutagenesis assays : Replace key residues in enzyme binding pockets to validate stereochemical preferences .

Q. How can synthetic routes be optimized to enhance yield and reduce byproducts?

- Strategies :

- Catalyst screening : Triphenylphosphine in DCM improves reaction efficiency for quinuclidine derivatives (86–91% yields) .

- Protecting groups : Temporarily block the quinoline methoxy group during alkylation to prevent side reactions .

- Table 1 : Example derivatives and yields:

| Derivative Structure | Yield (%) | Bioactivity (IC₅₀) |

|---|---|---|

| 5-(p-Tolyl) isoxazole | 86 | 12.3 µM (SARS-CoV-2 Mpro) |

| Adamantane-1-carboxylate | 91 | 9.8 µM (SARS-CoV-2 Mpro) |

| Source: |

Q. How do researchers resolve discrepancies in reported bioactivity across studies?

- Methodology :

- Batch purity analysis : Use HPLC-MS to verify compound purity (>98% for reliable IC₅₀ values) .

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Meta-analysis : Compare quantum molecular descriptors (e.g., energy gap, electrophilicity index) to correlate structural features with activity trends .

Q. What computational tools predict pharmacokinetic properties of derivatives?

- Approach :

- ADMET prediction : Software like SwissADME calculates parameters such as:

- Total polar surface area (TPSA) : 42.31–77.70 Ų, indicating moderate blood-brain barrier permeability .

- CYP inhibition profiles : Prioritize derivatives with low CYP2D6/3A4 inhibition to avoid drug-drug interactions .

- Table 2 : Pharmacokinetic parameters for select derivatives:

| Derivative | TPSA (Ų) | LogS (aq. solubility) | CYP2D6 Inhibition |

|---|---|---|---|

| Isoxazole | 77.70 | -3.2 | Moderate |

| Adamantane | 42.31 | -2.8 | Low |

| Source: |

Data Contradiction Analysis

Q. Why do some studies report conflicting binding affinities for SARS-CoV-2 Mpro inhibition?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.